(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide
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Overview
Description
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide typically involves the reaction of 2-hydroxyaniline with 5-methylfuran-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with cyanoacetic acid or its derivatives under basic conditions to yield the desired acrylamide compound. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Substituted acrylamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyphenyl and methylfuran groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(2-hydroxyphenyl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of a methylfuran group.
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(2-thienyl)acrylamide: Similar structure but with a thienyl group instead of a methylfuran group.
Uniqueness
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is unique due to the presence of the methylfuran group, which can impart different electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-6-7-12(20-10)8-11(9-16)15(19)17-13-4-2-3-5-14(13)18/h2-8,18H,1H3,(H,17,19)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQLRJUOKKFVGB-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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